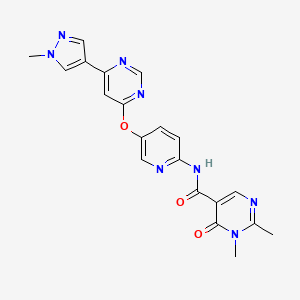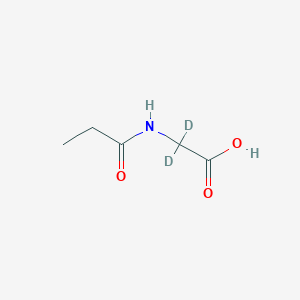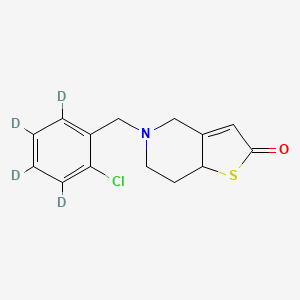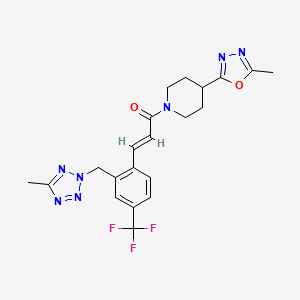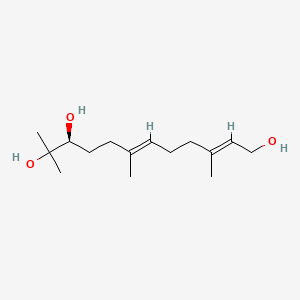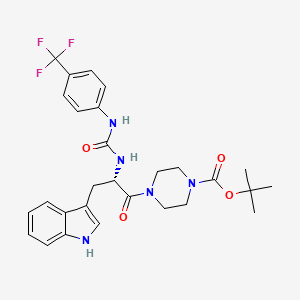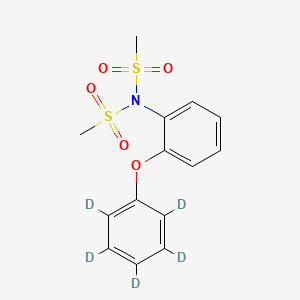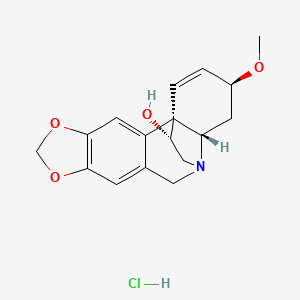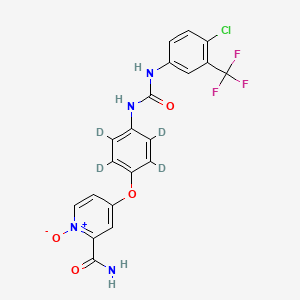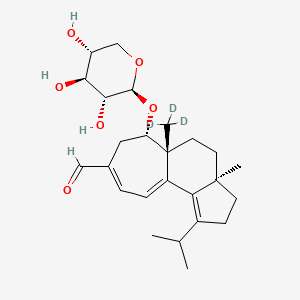
(+)-Erinacin A-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Erinacin A-d3 is a compound of significant interest in various scientific fields. It is a derivative of Erinacin A, a compound known for its potential therapeutic properties. The addition of deuterium (d3) enhances its stability and bioavailability, making it a valuable subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Erinacin A-d3 involves several steps, starting from readily available precursors. The process typically includes:
Cyclization: The formation of the core structure of Erinacin A is accomplished through a cyclization reaction.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Erinacin A-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
(+)-Erinacin A-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, including anti-inflammatory and neuroprotective effects.
Medicine: Research focuses on its potential use in treating neurological disorders and other medical conditions.
Industry: this compound is explored for its use in developing new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (+)-Erinacin A-d3 involves its interaction with specific molecular targets and pathways. It is believed to modulate various signaling pathways, leading to its observed biological effects. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in neuroprotective and anti-inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erinacin A: The parent compound, known for its therapeutic potential.
Erinacin B: Another derivative with similar properties but different biological activity.
Erinacin C: A structurally related compound with unique applications.
Uniqueness
(+)-Erinacin A-d3 stands out due to the presence of deuterium atoms, which enhance its stability and bioavailability. This makes it a more potent and reliable compound for research and potential therapeutic use compared to its non-deuterated counterparts.
Eigenschaften
Molekularformel |
C25H36O6 |
|---|---|
Molekulargewicht |
435.6 g/mol |
IUPAC-Name |
(3aR,5aR,6S)-3a-methyl-1-propan-2-yl-5a-(trideuteriomethyl)-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde |
InChI |
InChI=1S/C25H36O6/c1-14(2)16-7-8-24(3)9-10-25(4)17(20(16)24)6-5-15(12-26)11-19(25)31-23-22(29)21(28)18(27)13-30-23/h5-6,12,14,18-19,21-23,27-29H,7-11,13H2,1-4H3/t18-,19+,21+,22-,23+,24-,25-/m1/s1/i4D3 |
InChI-Schlüssel |
LPPCHLAEVDUIIW-KJRIIPGNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@@]12CC[C@]3(CCC(=C3C1=CC=C(C[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C=O)C(C)C)C |
Kanonische SMILES |
CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2S,6R,7R,8S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12418344.png)
